molecular formula C22H23NO5 B2702730 3-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-(methoxymethyl)cyclobutane-1-carboxylic acid CAS No. 2490418-76-1

3-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-(methoxymethyl)cyclobutane-1-carboxylic acid

Cat. No.: B2702730
CAS No.: 2490418-76-1
M. Wt: 381.428
InChI Key: IFGREVWTPXXZDR-UHFFFAOYSA-N
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Description

3-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-(methoxymethyl)cyclobutane-1-carboxylic acid is a useful research compound. Its molecular formula is C22H23NO5 and its molecular weight is 381.428. The purity is usually 95%.
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Biological Activity

3-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-(methoxymethyl)cyclobutane-1-carboxylic acid, also known by its CAS number 2490418-76-1, is a complex organic compound characterized by its unique cyclobutane structure and the presence of a fluorene moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in drug development.

Chemical Structure and Properties

The molecular formula of this compound is C22H23NO5C_{22}H_{23}NO_{5} with a molecular weight of 381.4 g/mol. The structural features include:

  • Cyclobutane Ring : A four-membered carbon ring that contributes to the compound's reactivity.
  • Fluorenyl Group : Enhances stability and lipophilicity, making it suitable for pharmaceutical applications.
  • Carboxylic Acid Group : Imparts acidic properties and can participate in various biochemical reactions.

Antitumor Activity

Research indicates that this compound exhibits significant biological activity as an inhibitor of programmed cell death protein 1 ligand 1 (PD-L1). This inhibition is crucial in cancer therapy as it can enhance the immune response against tumors. Studies have shown that compounds with similar structures often exhibit antitumor properties, suggesting this compound may also affect cancer cell proliferation and survival.

Enzyme Inhibition

The compound may act as an enzyme inhibitor, affecting various metabolic pathways. The presence of functional groups allows for interactions with specific enzymes, potentially leading to therapeutic effects in diseases where these enzymes are dysregulated.

Antimicrobial Properties

Fluorinated compounds often display enhanced antimicrobial properties. Given the structural characteristics of this compound, it is hypothesized that it may possess antimicrobial activity against a range of pathogens. Further studies are needed to confirm these effects and elucidate the mechanisms involved.

Study on PD-L1 Inhibition

A recent study explored the interactions between this compound and PD-L1. The results indicated that the compound could effectively bind to PD-L1, blocking its interaction with PD-1 on T cells, thereby enhancing T cell activation and proliferation in vitro. The study concluded that this compound has potential as a therapeutic agent in immuno-oncology.

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic reactions that allow for precise control over its structure. Techniques such as phototriggered reactions have been employed to modify carboxylic acids like this one, potentially enhancing their biological activity or facilitating the introduction of additional functional groups.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological Activity
This compoundCyclobutane ring, Fluorenyl groupPD-L1 inhibition, Antitumor
1-(difluoromethyl)-3-hydroxycyclobutane-1-carboxylic acidHydroxy group, CyclobutaneAntimicrobial
9H-fluoren-9-ylmethanolHydroxymethyl groupAntitumor

Properties

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)-1-(methoxymethyl)cyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO5/c1-27-13-22(20(24)25)10-14(11-22)23-21(26)28-12-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,14,19H,10-13H2,1H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFGREVWTPXXZDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CC(C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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